Val-asn-thr-pro-glu-his-val-val-pro-tyr-gly-leu-gly-ser-pro-ser-arg-ser

Endothelin biochemistry Species-specific peptide standard Immunoassay development

This bovine-sequence Big Endothelin-1 (22-39) peptide is the indispensable species-matched standard for RIA, ELISA, and HPLC quantification in bovine models. The Val residue at position 7 (full-length residue 28) distinguishes it from porcine (Ile) and rat (His→Arg) orthologs—single-residue substitutions that alter antibody affinity, epitope presentation, and chromatographic retention. Using a porcine or rat CTF standard introduces systematic bias in bovine sample quantification. Sourced as a lyophilized powder (≥95% purity), this 18-mer is also the definitive immunogen for generating bovine-specific anti-CTF antisera and the quantitative standard for verifying equimolar ET-1/CTF production by bovine ECE in HPLC-RIA or LC-MS workflows.

Molecular Formula C83H130N24O27
Molecular Weight 1896.094
CAS No. 133474-20-1
Cat. No. B591192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVal-asn-thr-pro-glu-his-val-val-pro-tyr-gly-leu-gly-ser-pro-ser-arg-ser
CAS133474-20-1
Molecular FormulaC83H130N24O27
Molecular Weight1896.094
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC4=CNC=N4)NC(=O)C(CCC(=O)O)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)N
InChIInChI=1S/C83H130N24O27/c1-39(2)28-49(67(118)90-34-61(115)94-54(36-109)79(130)105-25-11-15-56(105)76(127)100-53(35-108)73(124)95-47(14-10-24-89-83(86)87)69(120)101-55(37-110)82(133)134)93-60(114)33-91-68(119)50(29-44-18-20-46(112)21-19-44)98-75(126)58-17-12-26-106(58)80(131)65(42(7)8)103-78(129)64(41(5)6)102-71(122)51(30-45-32-88-38-92-45)97-70(121)48(22-23-62(116)117)96-74(125)57-16-13-27-107(57)81(132)66(43(9)111)104-72(123)52(31-59(84)113)99-77(128)63(85)40(3)4/h18-21,32,38-43,47-58,63-66,108-112H,10-17,22-31,33-37,85H2,1-9H3,(H2,84,113)(H,88,92)(H,90,118)(H,91,119)(H,93,114)(H,94,115)(H,95,124)(H,96,125)(H,97,121)(H,98,126)(H,99,128)(H,100,127)(H,101,120)(H,102,122)(H,103,129)(H,104,123)(H,116,117)(H,133,134)(H4,86,87,89)/t43-,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,63+,64+,65+,66+/m1/s1
InChIKeyYKGIWGNGPGPNAI-YTGOFYROSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Big Endothelin-1 (22-39), Bovine – Species-Specific C-Terminal Fragment for Endothelin System Research


Big Endothelin-1 (22-39), bovine (CAS 133474-20-1, sequence H2N-VNTPEHVVPYGLGSPSRS-OH) is an 18-residue synthetic peptide corresponding to the C-terminal fragment (CTF) of bovine big endothelin-1 (big ET-1, residues 1–39), the biosynthetic precursor of the potent vasoconstrictor endothelin-1 (ET-1) [1]. Big ET-1 is cleaved by endothelin-converting enzyme (ECE) at the Trp21–Val22 bond, yielding mature ET-1 (1–21) and the CTF (22–39) in equimolar amounts [2]. The bovine CTF sequence differs from its porcine, rat, and human orthologs by defined single-amino-acid substitutions, making this peptide indispensable as a species-matched standard, immunogen, or substrate for investigators studying endothelin biosynthesis in bovine models or requiring bovine-specific immunoassay calibration [3].

Why Porcine, Rat, or Human Big Endothelin-1 (22-39) Cannot Replace the Bovine Fragment for Species-Specific Applications


C-terminal fragments of big ET-1 from different species exhibit defined sequence divergence that precludes indiscriminate substitution in quantitative bioanalytical workflows. Bovine big ET-1(22-39) contains Val at position 7 (corresponding to residue 28 of full-length big ET-1), whereas the porcine ortholog bears Ile at this site, and the rat ortholog carries an Arg-for-His substitution at position 6 (residue 27 of big ET-1) [1]. These single-residue differences alter epitope presentation, antibody affinity, and chromatographic retention, meaning that a porcine or rat CTF standard cannot guarantee accurate quantification of bovine CTF in species-specific radioimmunoassays, ELISAs, or HPLC-based peptide mapping [2]. Furthermore, when the CTF is used as an immunogen, the resulting antiserum's specificity profile is determined by the exact sequence of the immunizing peptide; substitution of a single residue can shift cross-reactivity patterns by orders of magnitude, compromising immunohistochemical localization or western blotting experiments in bovine tissues [3].

Quantitative Differentiation Evidence: Big Endothelin-1 (22-39), Bovine vs. Closest Analogs


Bovine vs. Porcine Big ET-1(22-39): Single-Residue Sequence Divergence at Position 7 (Val→Ile) Defines Species Specificity

Bovine big ET-1(22-39) bears Val at the position corresponding to residue 28 of full-length big ET-1, whereas the porcine ortholog carries Ile at the equivalent site [1]. This Val→Ile substitution is the sole amino acid difference between the bovine and porcine CTF sequences over the entire 18-residue span (VNTPEHVVPYGLGSPSRS vs. VNTPEHIVPYGLGSPSRS). The structural perturbation, though limited to one methylene group, is sufficient to alter HPLC retention and antibody recognition. In a radioimmunoassay employing anti-porcine CTF antiserum, serial dilution curves of bovine endothelial cell culture media were parallel to the porcine CTF standard curve, confirming immunological cross-reactivity; however, the antiserum was raised against the porcine sequence and absolute quantification in bovine samples requires a homologous bovine CTF standard to avoid systematic bias [2].

Endothelin biochemistry Species-specific peptide standard Immunoassay development

Bovine vs. Rat Big ET-1(22-39): His→Arg Substitution at Position 6 Creates a Charge Difference with Functional Implications

The bovine big ET-1(22-39) sequence contains His at position 6 (residue 27 of full-length big ET-1), whereas the rat ortholog carries a positively charged Arg at this site [1]. This His→Arg substitution changes the net charge of the fragment at physiological pH and alters the hydropathic profile of the peptide, affecting both antibody recognition and chromatographic behavior. In porcine spinal cord extracts analyzed by HPLC-RIA with antisera raised against the C-terminal fragments of big ET-1, the immunoreactive big ET-1(22-39) peak was identified based on its co-elution with the synthetic porcine CTF standard; cross-reactivity with rat-sequence CTF was not evaluated in that study, but the charge difference between bovine and rat CTF is predicted to produce distinct retention times on reverse-phase HPLC columns [2].

Endothelin system evolution Antibody specificity Peptide retention time prediction

Bovine vs. Human Big Endothelin-1 C-Terminal Fragment: Length Polymorphism (18-mer vs. 17-mer) Precludes Reciprocal Use as Standards

Human big ET-1 is a 38-residue intermediate (not 39 residues as in bovine, porcine, and rat), and its C-terminal fragment spans residues 22–38, yielding a 17-amino-acid peptide (VNTPEHVVPYGLGSPRS) [1]. The bovine CTF is an 18-mer (VNTPEHVVPYGLGSPSRS), containing an additional Ser residue at position 16 relative to the human fragment. This length difference alters molecular weight (bovine: 1896.06 Da; human 22-38: approximately 1808.97 Da for the corresponding 17-mer region), HPLC retention, and the stoichiometric relationship between CTF and ET-1 in enzymatic conversion assays. In ECE activity measurements where the equimolar generation of ET-1(1-21) and CTF is used to verify specific cleavage at Trp21-Val22, the bovine and human CTF standards are not interchangeable for molar quantification because their molecular weights and molar extinction coefficients differ [2].

Human-bovine species comparison Peptide length polymorphism Bioanalytical method validation

Bovine Big ET-1(22-39) as Immunogen: Antiserum Specificity Depends on Species-Matched Peptide Sequence

Polyclonal antisera raised against the synthetic big ET-1(22-39) peptide have been used to localize the endothelin precursor in bovine aortic endothelial cells (BAECs) by immunofluorescence microscopy. In a study by Harrison et al., a polyclonal antiserum directed against big ET-1(22-39) demonstrated a defined perinuclear localization pattern of the big ET-1 precursor molecule in BAECs, consistent with its presence in secretory vesicles [1]. The specificity of this immunostaining is contingent upon the exact sequence of the immunizing peptide; the single-residue differences between bovine and porcine or rat CTF mean that an antiserum raised against the porcine CTF (commercially available) may exhibit altered affinity or selectivity for the bovine antigen in immunohistochemical or western blotting applications . For investigators working with bovine tissue or cell models, the bovine-sequence immunogen is therefore the appropriate choice for generating detection reagents with assured specificity.

Polyclonal antibody generation Immunohistochemistry Bovine endothelial cell biology

Bovine Big ET-1(22-39) as a Co-Product Standard in ECE Activity Assays: Equimolarity Validation Requires Sequence-Matched Peptide

The endothelin-converting enzyme (ECE) specifically hydrolyzes big ET-1(1-39) at the Trp21-Val22 bond to generate ET-1(1-21) and CTF(22-39) in equimolar amounts. This stoichiometry is exploited in ECE activity assays where the co-production of CTF is used to confirm specific cleavage and to rule out non-specific degradation [1]. In bovine ECE preparations, a fluorogenic substrate with the sequence corresponding to the big ET-1 cleavage site (succinyl-Ile-Ile-Trp-methylcoumarinamide) exhibited a Km of approximately 27 µM, while the natural substrate big ET-1 showed a Km of roughly 3 µM [2]. Accurate quantification of the CTF product in these assays requires a standard peptide that matches the bovine CTF sequence; the use of a porcine or rat CTF standard would compromise the equimolarity check because the standard curve would be constructed with a peptide of slightly different molecular weight, extinction coefficient, or antibody affinity in the detection RIA or ELISA.

ECE enzyme assay Phosphoramidon inhibition Bovine endothelial cell models

Peptide Purity and Salt-Form Flexibility: Procurement-Relevant Differentiation Among Commercial Bovine Big ET-1(22-39) Sources

Commercially available bovine big ET-1(22-39) (e.g., Phygene/Chemsrc, cat. HML705) is supplied as a synthetic peptide with a purity of ≥95% or ≥98% as determined by HPLC, and is offered in selectable salt forms including TFA, HAc, and HCl [1]. The ability to specify the counterion is significant for applications where residual TFA (the default counterion from standard trifluoroacetic acid-based cleavage and HPLC purification protocols) may interfere with biological assays—for example, in cell-based functional studies where TFA anions can exert non-specific cytotoxic or cytostatic effects at micromolar concentrations. The porcine and rat orthologs are often supplied only as TFA salts without the option of alternative counterions, limiting their utility in certain sensitive bioassays . The bovine-specific product also benefits from documented long-term storage conditions (-20°C to -80°C) and packaging specifications that support reproducible experimental outcomes.

Custom peptide synthesis Salt form selection HPLC purity grade

Optimal Procurement and Application Scenarios for Big Endothelin-1 (22-39), Bovine


Bovine-Specific Radioimmunoassay (RIA) Standard Curve Construction

When developing or running a RIA for big ET-1 or its C-terminal fragment in bovine plasma, tissue homogenates, or endothelial cell-conditioned media, the bovine-sequence CTF peptide is essential as the standard for generating accurate calibration curves. The parallel displacement observed between bovine culture media and the porcine CTF standard in the foundational RIA study by Emori et al. validates the assay concept but also mandates bovine CTF for absolute quantification in bovine samples to eliminate species-bias in concentration readouts [1]. Typical assay sensitivity for big ET-1 RIAs is ~2 pg/tube, with half-maximal inhibition at ~58 pg/tube, demanding high-purity standards to achieve reliable lower limits of quantification [2].

Immunohistochemical or Western Blot Detection of Big ET-1 in Bovine Cardiovascular Tissues

For studies localizing the endothelin precursor in bovine aortic endothelial cells, heart, lung, or other tissues, the bovine big ET-1(22-39) peptide serves as the immunogen for generating polyclonal antisera with defined specificity for the bovine precursor. The perinuclear vesicular staining pattern observed in BAECs by Harrison et al. was obtained using a bovine-sequence-directed antiserum, confirming that the precursor is packaged into secretory vesicles [1]. Investigators using commercially available anti-porcine CTF antisera on bovine specimens risk reduced signal intensity or off-target binding that can be avoided by sourcing the species-matched immunogen.

Endothelin-Converting Enzyme (ECE) Activity and Inhibitor Screening Assays with Bovine Enzyme Sources

In biochemical assays measuring the conversion of big ET-1(1-39) to ET-1(1-21) by bovine ECE preparations, the bovine CTF(22-39) is used as a quantitative standard in HPLC-RIA or LC-MS workflows to verify the equimolar production of CTF and ET-1, which serves as a critical quality control parameter confirming specific cleavage at Trp21-Val22 rather than non-specific proteolysis [1]. The bovine ECE exhibits substrate selectivity, converting big ET-3 at only 1/9 the rate of big ET-1, and phosphoramidon inhibition studies rely on accurate CTF quantification to distinguish ECE-dependent from ECE-independent cleavage pathways [2].

Cross-Species Comparative Endothelin Biology: Bovine as a Large-Animal Model Reference

In pharmacological or toxicological studies employing bovine models to study endothelin-mediated cardiovascular regulation, the bovine CTF standard ensures internal consistency when comparing endothelin system activity across species. The defined sequence divergence (Val7/Ile7 vs. porcine, His6/Arg6 vs. rat, 18-mer vs. 17-mer human) allows researchers to validate that observed differences in CTF levels are biological rather than artifacts of mismatched assay standards [1]. This is particularly relevant for veterinary pharmaceutical development targeting the endothelin pathway in cattle or for translational studies using bovine tissues as a large-animal surrogate for human cardiovascular biology.

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